AEZS-112

Catalog No.
S548592
CAS No.
1214741-69-1
M.F
C25H23N3O2
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AEZS-112

CAS Number

1214741-69-1

Product Name

AEZS-112

IUPAC Name

acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3

InChI Key

YTECZQLINBWBIQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Solubility

Soluble in DMSO, not in water

Synonyms

ZEN012; ZEN 012; ZEN-012; AEZS112; AEZS 112; AEZS-112.

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Description

The exact mass of the compound Piperazine, 1-(9-acridinylcarbonyl)-4-(3-methoxyphenyl)- is 397.17903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AEZS-112 is an orally active small molecule that serves as an anticancer agent, primarily functioning as a tubulin inhibitor. It inhibits the polymerization of tubulin at low micromolar concentrations, effectively disrupting the microtubule dynamics essential for cell division. This mechanism positions AEZS-112 as a potential therapeutic option for various types of cancer, particularly those that are resistant to conventional treatments .

, including:

  • Oxidation and Reduction: These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
  • Substitution Reactions: These can introduce different functional groups, potentially altering its pharmacological properties.

These reactions contribute to the compound's efficacy and stability in biological systems.

The primary biological activity of AEZS-112 is its ability to inhibit tubulin polymerization, which is vital for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. Studies have shown that AEZS-112 effectively reduces tumor growth in various experimental models, demonstrating its potential as a therapeutic agent against cancer .

  • Condensation Reactions: These are used to form the core structure of the compound.
  • Functional Group Modifications: Subsequent steps often involve introducing or modifying functional groups to enhance solubility and bioactivity.
  • Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate the final product in high purity .

AEZS-112 is primarily explored for its applications in oncology. Its ability to inhibit tubulin polymerization makes it a candidate for treating various cancers, including:

  • Breast cancer
  • Lung cancer
  • Ovarian cancer

Research continues to investigate its efficacy in combination therapies and its potential use in drug-resistant cancer types.

Interaction studies have revealed that AEZS-112 can engage with various cellular targets beyond tubulin, including:

  • Cellular Signaling Pathways: It may influence pathways involved in cell survival and proliferation.
  • Other Proteins: Investigations into off-target effects suggest that AEZS-112 may interact with proteins involved in apoptosis and cell cycle regulation .

These interactions could provide insights into its broader therapeutic potential and safety profile.

AEZS-112 shares structural and functional similarities with several other compounds known for their anticancer properties. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
PaclitaxelTubulin stabilizationDerived from the Pacific yew tree; widely used in clinical settings.
VincristineTubulin inhibitionDerived from the periwinkle plant; used primarily in leukemia treatment.
Epothilone BTubulin stabilizationA synthetic derivative with similar action but improved resistance profiles.
ColchicineInhibits microtubule assemblyPrimarily used for gout; has different pharmacological applications.

AEZS-112 is unique due to its specific binding affinity and lower toxicity profile compared to some traditional agents like paclitaxel and vincristine, making it a promising candidate for further development in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Exact Mass

397.17902698 g/mol

Monoisotopic Mass

397.17902698 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MRH9DH8ZNR

Dates

Modify: 2024-02-18
1: Kwok CW, Treeck O, Buchholz S, Seitz S, Ortmann O, Engel JB. Receptors for luteinizing hormone-releasing hormone (GnRH) as therapeutic targets in triple negative breast cancers (TNBC). Target Oncol. 2014 Oct 9. [Epub ahead of print] PubMed PMID: 25293576.
2: Engel JB, Schönhals T, Weidler C, Häusler S, Krockenberger M, Rieger L, Dietl J, Wischhusen J, Honig A. Tubulin inhibitor AEZS 112 inhibits the growth of experimental human ovarian and endometrial cancers irrespective of caspase inhibition. Oncol Rep. 2009 Aug;22(2):361-7. PubMed PMID: 19578778.

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